

Spectroscopic Profile of 2,2-Dibromopentane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dibromopentane

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,2-dibromopentane**. Due to the limited availability of published spectra for this specific compound, this guide synthesizes predicted data based on established principles of organic spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for halogenated alkanes are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize **2,2-dibromopentane**.

Table 1: Predicted Mass Spectrometry Data for 2,2-Dibromopentane

m/z	Predicted Fragment	Interpretation
228, 230, 232	$[\text{C}_5\text{H}_{10}\text{Br}_2]^+$	Molecular ion peak (M, M+2, M+4) exhibiting the characteristic isotopic pattern for two bromine atoms (approximate 1:2:1 ratio).
149, 151	$[\text{C}_5\text{H}_{10}\text{Br}]^+$	Loss of a bromine radical ($\bullet\text{Br}$). The M, M+2 pattern (approximate 1:1 ratio) indicates the presence of one bromine atom.
71	$[\text{C}_5\text{H}_{11}]^+$	Loss of two bromine atoms.
57	$[\text{C}_4\text{H}_9]^+$	Alpha-cleavage, loss of $\bullet\text{CHBr}_2$.
43	$[\text{C}_3\text{H}_7]^+$	Fragmentation of the alkyl chain.
29	$[\text{C}_2\text{H}_5]^+$	Fragmentation of the alkyl chain.

Table 2: Predicted ^{13}C -NMR Spectral Data for 2,2-Dibromopentane (Solvent: CDCl_3)

Carbon Atom	Predicted Chemical Shift (δ) in ppm	Multiplicity (in proton-coupled spectrum)
C1 ($-\text{CH}_3$)	~25-35	Quartet
C2 ($-\text{CBr}_2-$)	~50-70	Singlet
C3 ($-\text{CH}_2-$)	~40-50	Triplet
C4 ($-\text{CH}_2-$)	~20-30	Triplet
C5 ($-\text{CH}_3$)	~10-15	Quartet

Table 3: Predicted ^1H -NMR Spectral Data for 2,2-Dibromopentane (Solvent: CDCl_3)

Proton(s)	Predicted Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H1 ($-\text{CH}_3$)	~2.0-2.2	Singlet	N/A
H3 ($-\text{CH}_2-$)	~2.2-2.4	Triplet	~7-8
H4 ($-\text{CH}_2-$)	~1.5-1.7	Sextet	~7-8
H5 ($-\text{CH}_3$)	~0.9-1.1	Triplet	~7-8

Table 4: Predicted Infrared (IR) Spectroscopy Data for 2,2-Dibromopentane

Wavenumber (cm^{-1})	Intensity	Vibrational Mode
2960-2850	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1380	Medium	C-H bend (methyl)
690-515	Strong	C-Br stretch[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the acquisition and verification of spectroscopic data for **2,2-dibromopentane** and similar halogenated alkanes.

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)

- **Sample Preparation:** Prepare a dilute solution of **2,2-dibromopentane** in a volatile organic solvent such as dichloromethane or hexane.

- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: Set to 250 °C.
 - Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Energy: Set to 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: Maintain at 230 °C.
 - Transfer Line Temperature: Maintain at 280 °C.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions. The isotopic distribution for bromine (^{79}Br and ^{81}Br) should be used to confirm the presence and number of bromine atoms in the fragments.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,2-dibromopentane** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H -NMR Spectroscopy:
 - Pulse Sequence: Employ a standard single-pulse sequence.

- Spectral Width: Set to approximately 12 ppm.
- Acquisition Time: Set to 3-4 seconds.
- Relaxation Delay: Use a 1-2 second delay.
- Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.
- ¹³C-NMR Spectroscopy:
 - Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Set to approximately 200-250 ppm.
 - Acquisition Time: Set to 1-2 seconds.
 - Relaxation Delay: Use a 2-5 second delay.
 - Number of Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

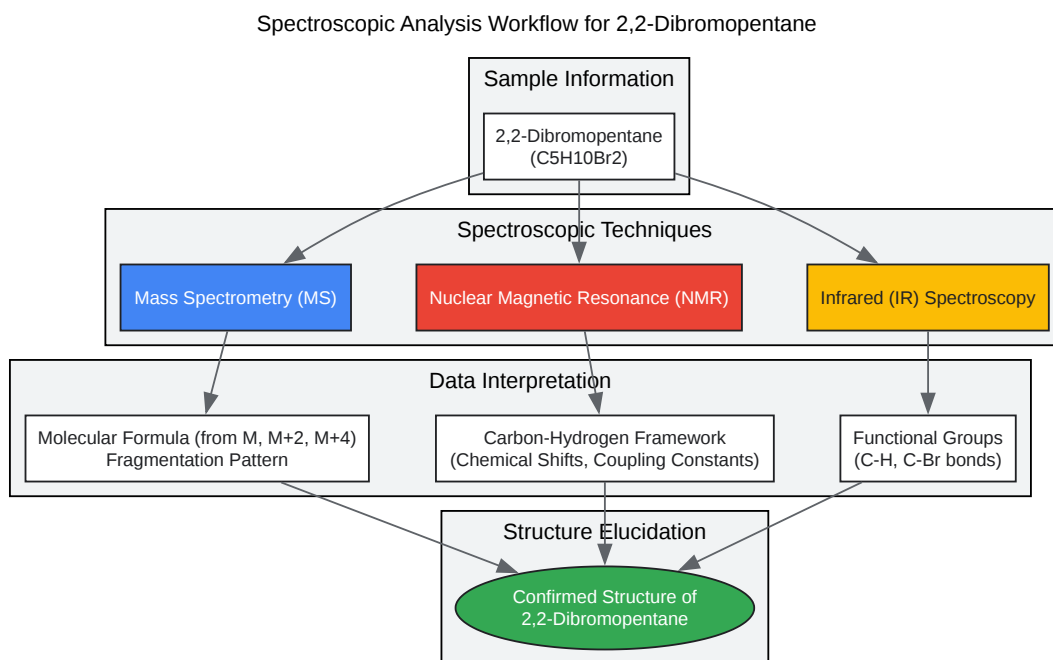
Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat **2,2-dibromopentane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
 - Resolution: Set to 4 cm⁻¹.
 - Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

- **Background Correction:** Record a background spectrum of the empty salt plates and subtract it from the sample spectrum to remove atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For **2,2-dibromopentane**, the key absorptions will be the C-H stretching and bending frequencies and the strong C-Br stretching frequency in the fingerprint region.^{[1][2]}

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2,2-dibromopentane**.



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Caption: Workflow for the spectroscopic elucidation of **2,2-dibromopentane**.

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